molecular formula C17H12ClF3N2O2 B2956443 Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate CAS No. 900015-41-0

Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate

Cat. No. B2956443
CAS RN: 900015-41-0
M. Wt: 368.74
InChI Key: YVJPADXTHUEOOZ-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, also known as Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate, is a chemical compound with the molecular formula C11H8ClF3N2O2 . It is a solid substance with a cream color .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=CN2C=C(C=C(Cl)C2=N1)C(F)(F)F . This notation represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structure using appropriate software.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.64 . It has a boiling point of 132-134°C . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate serves as a key intermediate for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry and material sciences. A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, for instance, have been synthesized through reactions involving ethyl 2,4-dioxo-4-arylbutanoate derivatives, highlighting the compound's utility in generating structurally diverse heterocycles (Goli-Garmroodi et al., 2015). Additionally, the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate showcases the versatility of related compounds in synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, using catalyzed carbene insertion reactions (Honey et al., 2012).

Catalysis and Chemical Reactions

Compounds structurally related to this compound have demonstrated significant roles in catalysis. For example, bis(carbene)pyridine complexes of early to middle transition metals, including those derived from similar heterocyclic carbenes, have shown considerable activity as catalysts for ethylene oligomerization and polymerization, indicating their potential in industrial applications (McGuinness et al., 2004).

Biological Applications

While this search did not yield direct references to the biological applications of this compound, compounds within this class, such as imidazo[1,2-a]pyridines, have been synthesized as potential antiulcer agents, demonstrating the broader relevance of these heterocycles in drug discovery and development. These compounds' structural motifs are crucial for designing molecules with desired biological activities (Starrett et al., 1989).

Mechanism of Action

The trifluoromethyl group in the compound could potentially increase its lipophilicity, which may enhance its ability to cross cell membranes and reach its target. The presence of the ethyl ester group could potentially be hydrolyzed in the body, possibly affecting the compound’s bioavailability and distribution .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2/c1-2-25-16(24)12-6-4-3-5-11(12)14-9-23-8-10(17(19,20)21)7-13(18)15(23)22-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJPADXTHUEOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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